molecular formula C18H24N2O5 B2387347 tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate CAS No. 1093641-67-8

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B2387347
CAS No.: 1093641-67-8
M. Wt: 348.399
InChI Key: JJWMIBDXYAOOOI-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate features a piperazine core substituted at the 4-position with a benzoyl group bearing a methoxycarbonyl (–OCOOMe) group at the 2-position of the aromatic ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic processes . This scaffold is widely utilized in medicinal chemistry and materials science due to its versatility in derivatization and functionalization.

Properties

IUPAC Name

tert-butyl 4-(2-methoxycarbonylbenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(21)13-7-5-6-8-14(13)16(22)24-4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMIBDXYAOOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-(Methoxycarbonyl)benzoic acid, which is then reacted with piperazine to form the intermediate product. This intermediate is subsequently esterified with tert-butyl chloroformate under controlled conditions to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen Substitution: Chloro vs. Methoxycarbonyl
  • tert-Butyl 4-[3-Chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate ():
    • Structural Difference : A chlorine atom is introduced at the 3-position of the phenyl ring, adjacent to the methoxycarbonyl group.
    • Impact :
  • Steric Effects : The 3-chloro substituent introduces steric hindrance, which may influence binding affinity in biological targets or alter crystal packing .
Iodophenyl Derivatives ():
  • Examples :
    • QL-4144: 2-Iodophenyl substituent.
    • QL-4168: 3-Iodophenyl substituent.
    • QL-4158: 4-Iodophenyl substituent.
  • Key Differences :
    • Positional Isomerism : The iodine’s position affects electronic distribution and steric accessibility. For instance, the 4-iodo derivative (QL-4158) allows for linear cross-coupling in Suzuki-Miyaura reactions, while 2- or 3-substituted isomers may face steric challenges.
    • Purity and Applications : These derivatives are synthesized with high purity (97–98%) and serve as intermediates for radiopharmaceuticals or catalytic coupling reactions .

Functional Group Modifications on the Piperazine Core

Carbonyl vs. Alkyl Linkers
  • tert-Butyl 4-(4-(Hydroxymethyl)phenyl)piperazine-1-carboxylate ():
    • Structural Difference : Replaces the benzoyl carbonyl with a hydroxymethyl (–CH2OH) group.
    • Impact :
  • Hydrophilicity : The hydroxymethyl group improves aqueous solubility, making it advantageous for drug formulations.
  • Stability : Lacks the electrophilic carbonyl, reducing susceptibility to hydrolysis compared to the target compound .
Diazoacetyl Substituents ():
  • Example : tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate .
  • Key Feature : The diazo group (–N2) introduces photolability and reactivity toward cycloaddition reactions, enabling applications in photoaffinity labeling or polymer chemistry.
  • Crystallography : X-ray studies reveal planar geometry at the diazo group, with weak hydrogen bonds influencing crystal packing .
PARP-1 Inhibitor Analogues ():
  • Example : tert-Butyl 4-[2’-fluoro-5’-[(4’’-oxo-3’’H-phthalazin-1’’-yl)methyl]benzoyl]piperazine-1-carboxylate .
  • Comparison: The fluorobenzoyl-phthalazinone moiety enhances binding to poly(ADP-ribose) polymerase-1 (PARP-1), a cancer therapy target. The Boc group aids in pharmacokinetic optimization by delaying metabolic degradation.
  • Synthesis Yield : 71%, demonstrating efficient coupling under HBTU/Et3N conditions .
Stability in Simulated Gastric Fluid ():
  • Degradation Studies : Piperazine derivatives with triazolylmethyl substituents (e.g., compounds 1a and 1b) undergo hydrolysis in acidic media, whereas the target compound’s methoxycarbonyl group may confer greater stability due to reduced electrophilicity.

Crystallographic and Solid-State Properties

Hydrogen Bonding and Packing ():
  • Example: tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate.
  • Key Observations :
    • Intra- and intermolecular N–H···O/N hydrogen bonds form supramolecular ribbons.
    • π–π stacking between aromatic rings stabilizes the crystal lattice.
Mercury CSD Analysis ():
  • Computational tools like Mercury enable comparison of packing similarities between Boc-piperazine derivatives. Substituents like methoxycarbonyl vs. iodophenyl groups significantly alter void spaces and intermolecular interactions .

Biological Activity

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate (CAS Number: 1093641-67-8) is an organic compound with a unique structure characterized by a piperazine ring and various substituents that suggest potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.39 g/mol

The compound features a tert-butyl ester group and a methoxycarbonyl-benzoyl group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound can function as an inhibitor or modulator of various biochemical pathways. Detailed studies are necessary to elucidate these mechanisms.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Neuroprotective Effects : Similar compounds have shown protective effects against neurotoxicity induced by amyloid beta (Aβ) peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
  • Anticorrosive Properties : Some studies have explored its use in materials science, particularly for anticorrosive applications, indicating its versatility beyond biological contexts.

Case Studies and Experimental Data

Recent studies have highlighted the biological effects of related compounds, providing insights into the potential activities of this compound.

StudyBiological ActivityKey Findings
MDPI Study (2020)NeuroprotectionCompounds similar to this structure inhibited Aβ aggregation and improved astrocyte cell viability under Aβ-induced stress conditions.
AABlocks ResearchEnzyme InteractionDemonstrated enzyme inhibition characteristics, although specific data on this compound were limited.
Anticorrosive Study (2021)Material ScienceInvestigated the synthesis and anticorrosive properties of similar piperazine derivatives, showcasing their utility in industrial applications.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediate : Starting with 2-(Methoxycarbonyl)benzoic acid, it is reacted with piperazine to form an intermediate.
  • Esterification : The intermediate is then esterified with tert-butyl chloroformate under controlled conditions to yield the final product.
  • Purification : Rigorous purification methods such as recrystallization and chromatography are employed to ensure high yield and purity.

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